Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

2-(prop-2-en-1-yl)cyclohexan-1-one structure
94-66-6 structure
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6
C9H14O
138.206862926483
MFCD00043548
34757
78944

2-(prop-2-en-1-yl)cyclohexan-1-one Properties

Names and Identifiers

    • 2-allylcyclohexan-1-one
    • 2-Allylcyclohexanone
    • 2-prop-2-enylcyclohexan-1-one
    • o-Allylcyclohexanone
    • Cyclohexanone,2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
    • 2-(2-Propenyl)-Cyclohexanone
    • NSC 128921
    • Cyclohexanone, 2-(2-propenyl)-
    • Cyclohexanone, 2-allyl-
    • Cyclohexanone, 2-(2-propen-1-yl)-
    • 2-(2-Propenyl)cyclohexanone
    • UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • 2-(prop-2-en-1-yl)cyclohexan-1-one
    • NSC128921
    • 2-allyl-cyclohexanone
    • 2-allyl cyclohexanone
    • 2-allyl-cyclohexan-1-one
    • Cyclohexanone, 2-allyl- (8CI)
    • 2-(prop-2-en-
    • 2-(2-Propen-1-yl)cyclohexanone (ACI)
    • Cyclohexanone, 2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
    • F8882-7572
    • EN300-268221
    • 2-(prop-2-en-1-yl)cyclohexanone
    • STL301914
    • 2-Allylcyclohexanone, >/=97%
    • SY052152
    • SCHEMBL528992
    • AS-35729
    • AI3-07009
    • EINECS 202-352-2
    • MFCD00043548
    • DB-057518
    • InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
    • 2-(2-propenyl)-cyclohexanon
    • 94-66-6
    • 2-Allylcyclohexanone, 97%
    • AKOS009156864
    • NSC-128921
    • CS-0204777
    • DTXSID90883283
    • A2230
    • NS00040992
    • +Expand
    • MFCD00043548
    • UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
    • O=C1C(CC=C)CCCC1

Computed Properties

  • 138.10400
  • 0
  • 1
  • 2
  • 138.104
  • 10
  • 138
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.1
  • 3
  • 0
  • 17.1

Experimental Properties

  • 2.32180
  • 17.07000
  • n20/D 1.469(lit.)
  • Insoluble
  • 94°C/23mmHg(lit.)
  • No date available
  • 0.4±0.4 mmHg at 25°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 2909
  • Light yellow transparent liquid
  • Insoluble in water
  • 0.927 g/mL at 25 °C(lit.)

2-(prop-2-en-1-yl)cyclohexan-1-one Security Information

2-(prop-2-en-1-yl)cyclohexan-1-one Customs Data

  • 2914299000
  • China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(prop-2-en-1-yl)cyclohexan-1-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GSK-5g
2-Allylcyclohexanone
94-66-6 >97.0%(GC)
5g
$115.00 2024-04-19
A2B Chem LLC
AB60932-10g
2-Allylcyclohexanone
94-66-6 97
10g
$107.00 2024-07-18
Aaron
AR003H0W-250mg
2-Allylcyclohexanone
94-66-6 97%
250mg
$9.00 2024-07-18
abcr
AB262315-5 g
2-Allylcyclohexanone, 96%; .
94-66-6 96%
5g
€124.90 2023-01-25
Apollo Scientific
OR963660-5g
2-Allylcyclohexanone
94-66-6 95%
5g
£175.00 2024-08-02
Enamine
EN300-268221-0.05g
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6 95%
0.05g
$19.0 2023-09-11
eNovation Chemicals LLC
D757264-5g
2-Allylcyclohexanone
94-66-6 97.0%
5g
$175 2022-10-15
Fluorochem
047760-10g
2-Allylcyclohexanone
94-66-6 95%
10g
£69.00 2022-03-01
Life Chemicals
F8882-7572-0.25g
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6 95%+
0.25g
$18.0 2023-09-06
TRC
A544445-50mg
2-Allylcyclohexanone
94-66-6
50mg
$ 50.00 2022-06-08

2-(prop-2-en-1-yl)cyclohexan-1-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
Reference
Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study
Huo, Xiaohong; Yang, Guoqiang; Liu, Delong; Liu, Yangang; Gridnev, Ilya D.; et al, Angewandte Chemie, 2014, 53(26), 6776-6780

Synthetic Circuit 2

Reaction Conditions
Reference
pH optimization of nucleophilic reactions in water
King, J. F.; Rathore, R.; Lam, J. Y. L.; Guo, Z. R.; Klassen, D. F., Journal of the American Chemical Society, 1992, 114(8), 3028-33

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ;  65 °C
Reference
Tetrakis(triethyl phosphite)nickel(0)
Whiteker, Gregory T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Triphenylphosphine
Reference
Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes
Tsuji, Jiro; Minami, Ichiro; Shimizu, Isao, Chemistry Letters, 1984, (10), 1721-4

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Reference
Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products
Ozdemirhan, Devrim; Saricelik, Ozlem, Tetrahedron: Asymmetry, 2017, 28(1), 118-124

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups
Huo, Xiaohong; Quan, Mao; Yang, Guoqiang; Zhao, Xiaohu; Liu, Delong; et al, Organic Letters, 2014, 16(6), 1570-1573

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
Reference
Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
Reference
C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds
Zhao, Xiaohu; Liu, Delong; Guo, Hui; Liu, Yangang; Zhang, Wanbin, Journal of the American Chemical Society, 2011, 133(48), 19354-19357

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
Reference
Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines
Smit, Biljana; Rodic, Marko; Pavlovic, Radoslav Z., Synthesis, 2016, 48(3), 387-393

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
Reference
Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds
Tsuda, Tetsuo; Satomi, Hiroshi; Hayashi, Toshio; Saegusa, Takeo, Journal of Organic Chemistry, 1987, 52(3), 439-43

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ;  20 h, 70 °C
Reference
Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols
Usui, Ippei; Schmidt, Stefan; Breit, Bernhard, Organic Letters, 2009, 11(6), 1453-1456

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Reference
2-Allylcyclohexanone
Howard, W. L.; Lorette, N. B., Organic Syntheses, 1962, 42, 14-16

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Triethylborane ;  rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
Triethylborane
Yamamoto, Yoshinori; Yoshimitsu, Takehiko; Wood, John L.; Schacherer, Laura Nicole, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
Reference
Potassium hydride
Gawley, Robert E.; Zhang, Xiaojie; Wang, Qunzhao, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile ,  Tetrahydrofuran ,  Water
1.2 Reagents: Ammonia
Reference
Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones
Enders, Dieter; Hundertmark, Thomas; Lazny, Ryszard, Synthetic Communications, 1999, 29(1), 27-33

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction
Zheng, Shuyan; Zhang, Jinghua; Shen, Zhengwu, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808

Synthetic Circuit 17

Reaction Conditions
Reference
Vinylogous Wolff rearrangement. 5. Mechanistic studies
Smith, Amos B. III; Toder, Bruce H.; Richmond, Ruth; Branca, Stephen J., Journal of the American Chemical Society, 1984, 106(14), 4001-9

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ;  150 °C
Reference
An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids
Carita, Adriana; Burtoloso, Antonio C. B., Tetrahedron Letters, 2010, 51(4), 686-688

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Benzene
Reference
A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1
Toru, Takeshi; Yamada, Yoshio; Ueno, Toshio; Maekawa, Eturo; Ueno, Yoshio, Journal of the American Chemical Society, 1988, 110(14), 4815-17

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ;  15 min, reflux
1.2 Solvents: Dichloromethane ;  5 h, reflux
Reference
Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones
Bouhalleb, Ghalia; Mhasni, Olfa; Poli, Giovanni; Rezgui, Farhat, Tetrahedron Letters, 2017, 58(26), 2525-2529

2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials

2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products

2-(prop-2-en-1-yl)cyclohexan-1-one Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:94-66-6)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:94-66-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-66-6)
TANG SI LEI
15026964105
2881489226@qq.com

2-(prop-2-en-1-yl)cyclohexan-1-one Related Literature

94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
A845038
99%/99%/99%/99%
10g/50g/25g/5g
190.0/761.0/326.0/292.0